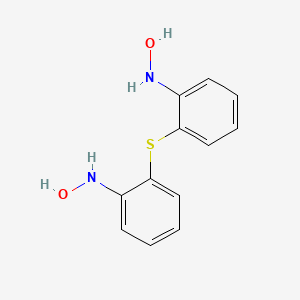
2,2'-Sulfanediylbis(N-hydroxyaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(N-hydroxyaniline) is an organic compound characterized by the presence of two hydroxyaniline groups connected by a sulfur atom. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various scientific and industrial applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(N-hydroxyaniline) typically involves the reaction of 2-aminophenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C6H4NH2OH+SCl2→C12H10N2O2S+2HCl
Industrial Production Methods
In industrial settings, the production of 2,2’-Sulfanediylbis(N-hydroxyaniline) may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(N-hydroxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
2,2’-Sulfanediylbis(N-hydroxyaniline) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2’-Sulfanediylbis(N-hydroxyaniline) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The sulfur atom in the compound plays a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar in structure but lacks the sulfur linkage.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Contains a similar sulfur linkage but different functional groups.
Uniqueness
2,2’-Sulfanediylbis(N-hydroxyaniline) is unique due to the presence of both hydroxyaniline groups and the sulfur linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
69341-53-3 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-[2-[2-(hydroxyamino)phenyl]sulfanylphenyl]hydroxylamine |
InChI |
InChI=1S/C12H12N2O2S/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14-16/h1-8,13-16H |
InChI Key |
VYGUCEVAYCLEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NO)SC2=CC=CC=C2NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
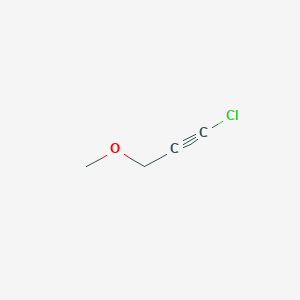
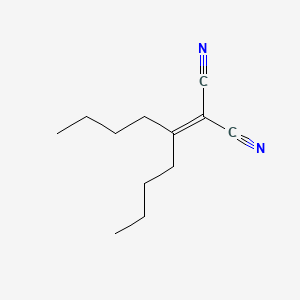
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
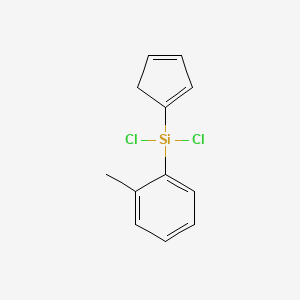


![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
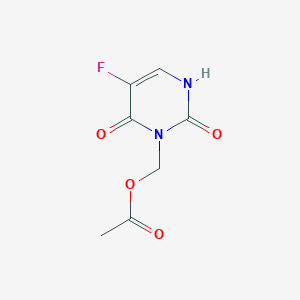

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
